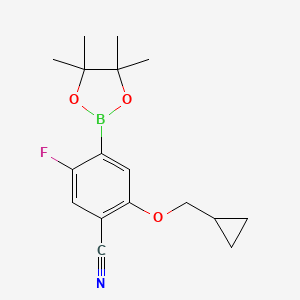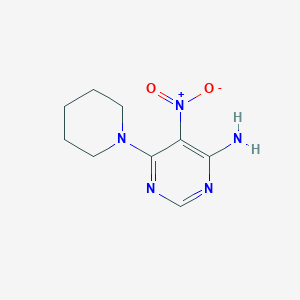
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Modification
- The compound has been utilized in the synthesis of condensed 1,3-oxazines through retro-Diels–Alder reactions. This process involves treating amino-oxabicycloheptenyl methanol with various oxo carboxylic acids, yielding oxanorbornene-fused pyrrolo[1,3]oxazines and other retro-Diels–Alder products. This synthesis demonstrates the compound's role in creating structurally complex heterocycles, which are important in medicinal chemistry (Stájer et al., 2004).
Antimicrobial Activity
- New pyridine derivatives, including this compound, have been synthesized and tested for antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, showing variable and modest antimicrobial activities. This highlights the potential use of this compound in developing new antimicrobial agents (Patel et al., 2011).
Drug Design and Pharmacology
- In pharmacological studies, derivatives of this compound have shown diverse biological activities. For example, some derivatives demonstrate significant enzyme inhibitory activity and potential as therapeutic agents due to their activity against Gram-positive and Gram-negative bacterial strains (Hussain et al., 2017).
- The compound's derivatives have also been evaluated for drug-likeness properties and in vitro antimicrobial activity. This includes assessment against bacterial and fungal strains, as well as antimycobacterial activity. Certain derivatives showed better activity than standard drugs like ciprofloxacin and pyrazinamide, indicating their potential as effective antimicrobial agents (Pandya et al., 2019).
Molecular Interaction Studies
- The compound and its derivatives have been used in molecular interaction studies, particularly in the context of cannabinoid receptors. These studies involve understanding how the compound interacts with specific receptor sites, which is crucial for designing drugs with targeted actions (Shim et al., 2002).
Molecular Modeling and Structure Analysis
- The compound has been involved in molecular modeling and structural analysis studies, such as the investigation of pyridylindolizine derivatives. These studies provide insights into the molecular structure and electronic properties, which are essential for drug design and understanding molecular interactions (Cojocaru et al., 2013).
properties
IUPAC Name |
(2-phenylcyclopropyl)-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(20-8-10-21(11-9-20)26-12-4-5-13-26)27-14-16-28(17-15-27)25(30)23-18-22(23)19-6-2-1-3-7-19/h1-13,22-23H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOSAYUULVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

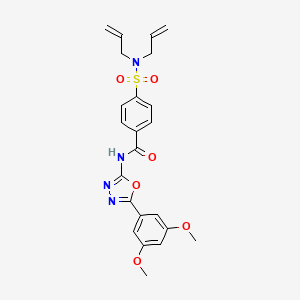
![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
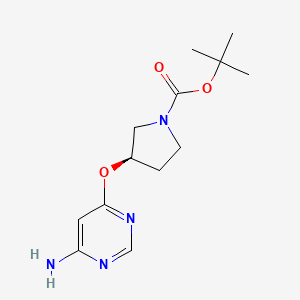
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)

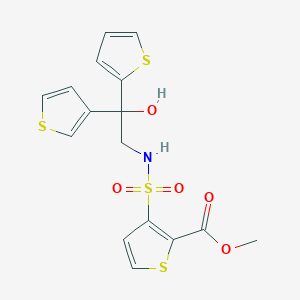
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)
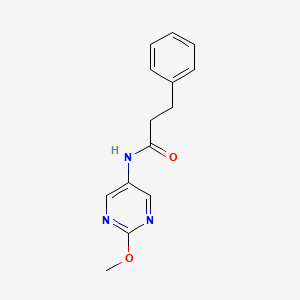
![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)
